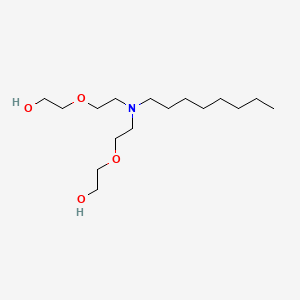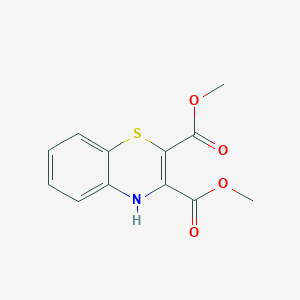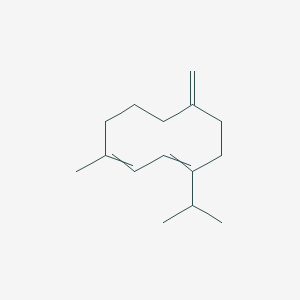![molecular formula C16H11F2NO3S B14457722 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole CAS No. 72399-66-7](/img/structure/B14457722.png)
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethanesulfonyl group attached to a phenyl ring, which is further connected to an oxazole ring. The presence of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethanesulfonyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho or para to the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Trifluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Methanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
- 2-[4-(Ethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
72399-66-7 |
|---|---|
Molekularformel |
C16H11F2NO3S |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
2-[4-(difluoromethylsulfonyl)phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO3S/c17-16(18)23(20,21)13-8-6-12(7-9-13)15-19-10-14(22-15)11-4-2-1-3-5-11/h1-10,16H |
InChI-Schlüssel |
JOBLWLIITVPQRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)



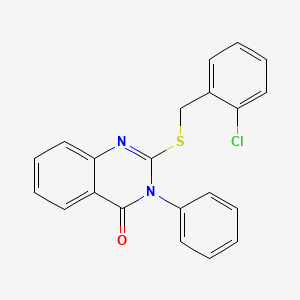
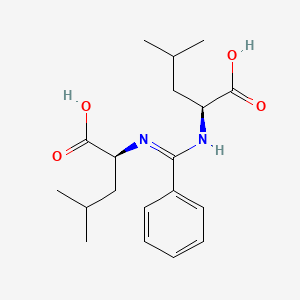

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
